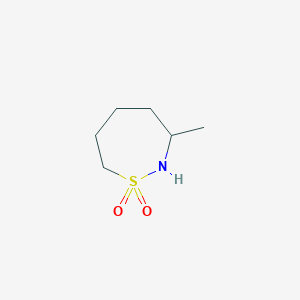

3-Methylthiazepane 1,1-dioxide

Description

Significance of Cyclic Sulfonamides in Contemporary Chemical Science

Cyclic sulfonamides, also known as sultams, are heterocyclic compounds that have garnered considerable attention in medicinal and synthetic chemistry. nih.govrsc.orgrsc.org They are considered analogues of lactams, where a sulfonyl group replaces the carbonyl group. nih.gov This substitution imparts unique physicochemical properties, including the capacity of the two oxygen atoms on the sulfur to act as effective hydrogen bond acceptors. nih.govingentaconnect.com

The sulfonamide functional group is a key component in a wide array of commercially available drugs. acs.org While the application of cyclic sulfonamides was initially focused on their antibacterial properties, recent research has expanded to investigate their potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents. rsc.orgrsc.org The rigid, three-dimensional structures of many sultam derivatives are of particular interest in drug discovery, as conformational restriction can lead to enhanced biological activity and selectivity compared to their acyclic counterparts. acs.org The synthesis of these complex structures has been the subject of extensive research, with numerous methods developed for their regio-, stereo-, chemo-, and enantioselective preparation. nih.govacs.org

Overview of Thiazepane Derivatives in Heterocyclic Chemistry

Thiazepanes are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom within the ring. These structures are of interest in heterocyclic chemistry due to their conformational flexibility and potential as scaffolds in medicinal chemistry. chemmethod.comnih.govresearchgate.net Thiazepine derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. chemmethod.comchemmethod.com

The synthesis of thiazepane and its derivatives can be achieved through various synthetic routes, often involving cyclization reactions. chemmethod.comresearchgate.net For instance, 1,4-thiazepanones, which can serve as precursors to 1,4-thiazepanes, can be synthesized in a one-pot reaction from α,β-unsaturated esters and 1,2-amino thiols. nih.govresearchgate.netacs.org The resulting seven-membered ring systems often exhibit a high degree of three-dimensional character, a desirable feature for fragment-based ligand discovery. nih.govresearchgate.net The development of efficient and versatile synthetic methods for these scaffolds is crucial for exploring their full potential in various scientific domains. nih.govresearchgate.net

Structural Attributes of the 1,1-Dioxide Moiety in Heterocyclic Systems

The 1,1-dioxide moiety, also known as a sulfone group, significantly influences the properties of the heterocyclic ring to which it is attached. mdpi.comenamine.net The oxidation of a sulfur atom to a sulfone introduces a tetrahedral geometry and two polar S-O bonds. This modification can alter the electron distribution, conformation, and reactivity of the parent heterocycle. ontosight.ai

In cyclic systems, the sulfone group acts as a strong hydrogen-bond acceptor, which can be crucial for molecular recognition and binding to biological targets. enamine.net Furthermore, the electron-withdrawing nature of the sulfonyl group can impact the chemical behavior of the heterocyclic ring. ontosight.ai The incorporation of a 1,1-dioxide moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability. The synthesis of cyclic sulfones has been an active area of research, with various catalytic methods being developed to achieve their efficient and environmentally friendly preparation. mdpi.com

Research Scope and Objectives Pertaining to 3-Methylthiazepane 1,1-Dioxide

The primary objective of this article is to provide a focused and detailed examination of the chemical compound this compound. The scope of this research is strictly limited to its chemical properties and structural characteristics. This analysis will be conducted by dissecting the compound into its core components: the thiazepane ring, the methyl substituent at the 3-position, and the 1,1-dioxide functional group.

This article will not discuss any dosage, administration, or safety profiles of the compound. The focus will remain solely on the academic and research-oriented aspects of its chemistry. By adhering to this defined scope, the article aims to deliver a thorough and scientifically accurate resource for researchers and chemists interested in this specific heterocyclic compound.

Detailed Research Findings

Currently, specific experimental data for this compound is not widely available in the public domain. However, based on the established principles of its constituent parts, we can infer its likely chemical characteristics.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C6H13NO2S | Based on the thiazepane ring (C5H12NS), the addition of a methyl group (CH3), and the replacement of two hydrogens with two oxygens on the sulfur atom. |

| Molar Mass | 163.24 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature | The presence of polar sulfone and N-H groups would increase intermolecular forces. |

| Solubility | Expected to have some solubility in polar solvents | The polar N-H and SO2 groups would facilitate interaction with solvents like water, ethanol, and DMSO. |

| Reactivity | The nitrogen atom would be nucleophilic, while the protons on the carbon adjacent to the sulfonyl group may exhibit some acidity. The ring may be susceptible to ring-opening reactions under certain conditions. | The lone pair on the nitrogen atom allows it to act as a nucleophile. The electron-withdrawing sulfonyl group can acidify adjacent C-H bonds. |

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6-4-2-3-5-10(8,9)7-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXGXENMQCQRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Elucidation in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation of 3-Methylthiazepane 1,1-Dioxide

Spectroscopy is the primary toolset for elucidating molecular structures. Each technique probes different aspects of the molecule's physical properties, from nuclear spin states to molecular vibrations and electronic transitions, collectively building a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for each chemically unique proton. The protons of the methyl group at the C3 position would likely appear as a doublet, shifted downfield due to the influence of the adjacent methine proton. The methylene groups (CH₂) at positions C2, C4, C5, C6, and C7 would present more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The methine proton at the C3 position would also appear as a multiplet.

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The number of signals would confirm the number of distinct carbon environments in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., methyl, methylene, methine) and the influence of adjacent heteroatoms (nitrogen and the sulfone group). For instance, the carbons adjacent to the nitrogen (C2 and C7) and the sulfone group (C2 and C6, depending on numbering) would be shifted to a lower field.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the sequence of atoms around the ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom. The magnitudes of proton-proton coupling constants (J-values) can provide valuable information about the dihedral angles between protons, which is crucial for conformational analysis. ubc.caorganicchemistrydata.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound This table is a theoretical representation of expected data and is not based on experimental results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HSQC) |

| 3-CH₃ | Doublet | ~15-25 | Correlates with H3 proton (COSY) and C3-Methyl carbon (HSQC) |

| H3 | Multiplet | ~40-55 | Correlates with 3-CH₃ and H2/H4 protons (COSY) and C3 carbon (HSQC) |

| Ring CH₂ | Multiplets | ~30-60 | Various cross-peaks confirming ring structure (COSY) and correlations to respective carbons (HSQC) |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the primary application of MS would be to confirm its molecular weight. High-resolution mass spectrometry (HRMS) could determine the molecular formula with high accuracy by providing a very precise mass measurement.

Electron ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, which can provide structural confirmation. The molecular ion peak (M⁺) would correspond to the intact molecule's mass. Common fragmentation pathways for such a compound could include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, a common fragmentation for amines. libretexts.orgmiamioh.edu

Loss of the methyl group: Cleavage of the C3-methyl bond to give a stable fragment with a mass of (M-15). chemguide.co.uk

Ring cleavage: The seven-membered ring could fragment in various ways, potentially involving the loss of small neutral molecules like SO₂.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom.

The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the proposed structure. msu.edulibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is a theoretical representation of expected data and is not based on experimental results.

| m/z Value | Proposed Fragment Identity | Comments |

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-15]⁺ | [M - CH₃]⁺ | Loss of the methyl group from C3. |

| [M-64]⁺ | [M - SO₂]⁺ | Loss of sulfur dioxide from the sulfone group. |

| Various | Ring Fragments | Resulting from various C-C and C-N bond cleavages within the thiazepane ring. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk Specific functional groups absorb infrared radiation or scatter light (Raman) at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the most prominent and diagnostic peaks in the IR spectrum would be associated with the sulfone (SO₂) group. This group exhibits two characteristic strong stretching vibrations:

Asymmetric S=O stretch: Typically found in the range of 1350-1300 cm⁻¹.

Symmetric S=O stretch: Typically found in the range of 1160-1120 cm⁻¹.

Other expected vibrations would include:

C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

C-H bending: Vibrations for the CH₂ and CH₃ groups would be observed in the 1470-1365 cm⁻¹ region.

N-H stretching: If the nitrogen is secondary (N-H), a peak would appear in the 3500-3300 cm⁻¹ region. If it is a tertiary amine (e.g., N-alkyl), this peak would be absent.

C-N stretching: Typically observed in the 1250-1020 cm⁻¹ range.

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of non-polar bonds. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most useful for molecules containing chromophores—conjugated systems or functional groups with pi-bonds or non-bonding electrons.

Saturated aliphatic amines and sulfones, like this compound, lack extensive chromophores. Therefore, they are not expected to show significant absorption in the typical UV-Vis range (200–800 nm). nih.govbiointerfaceresearch.com Any observed absorption would likely be weak and occur at short wavelengths (below 220 nm), corresponding to n→σ* transitions, which are generally of limited diagnostic value for this type of structure. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural determination for compounds that can be crystallized. By diffracting X-rays off a single crystal, researchers can generate a three-dimensional electron density map of the molecule. mdpi.com

This analysis would provide precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of the thiazepane ring.

Solid-state conformation: Revealing the exact puckering of the seven-membered ring and the orientation (e.g., axial or equatorial) of the methyl group in the crystalline state.

Intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, or other interactions that dictate how the molecules pack together in the crystal lattice.

This technique would be invaluable for validating the conformational preferences inferred from NMR data and computational modeling. nih.gov

Conformational Analysis of the Seven-Membered Thiazepane 1,1-Dioxide Ring

Seven-membered rings are conformationally complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its heterocyclic analogs can exist in several low-energy conformations, primarily in two families: the chair/twist-chair family and the boat/twist-boat family. lumenlearning.com

For the this compound ring, the conformational landscape would be influenced by several factors:

Torsional strain: Eclipsing interactions between adjacent C-H bonds.

Transannular strain: Steric interactions between atoms across the ring.

Dipole-dipole interactions: Resulting from the polar N-H and S=O bonds.

Steric hindrance: The preference of the methyl group at C3 to occupy a pseudo-equatorial position to minimize steric clashes.

The presence of the planar sulfone group and the nitrogen atom introduces specific geometric constraints that would favor certain conformations over others. Computational chemistry (molecular mechanics and quantum calculations) would be a key tool, alongside variable-temperature NMR studies, to map the potential energy surface of the ring, identify the most stable conformers, and determine the energy barriers for interconversion between them. researchgate.netutdallas.edu

Mechanistic Investigations of Biological Interactions Preclinical/in Vitro Focus

3-Methylthiazepane 1,1-Dioxide as a Probe for Enzyme Inhibition Studies

The utility of a small molecule as a research probe is contingent on its ability to interact with biological macromolecules in a specific and characterizable manner. This compound, by virtue of its structural features, including the cyclic sulfonamide core, serves as a valuable tool in the study of enzyme kinetics and inhibition.

Classification of Inhibition Mechanisms: Competitive, Non-competitive, Irreversible, and Mechanism-Based

Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and substrate. jackwestin.com These classifications—competitive, non-competitive, uncompetitive, and mixed—are determined by how the inhibitor affects the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). khanacademy.org

Competitive Inhibition: In this mode, the inhibitor vies with the substrate for binding to the enzyme's active site. khanacademy.org A competitive inhibitor typically bears structural resemblance to the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. nih.gov Kinetically, competitive inhibition is characterized by an increase in the apparent Km with no change in Vmax. khanacademy.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. wikipedia.orgjackwestin.com This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing substrate binding. jackwestin.com Consequently, non-competitive inhibition leads to a decrease in Vmax while the Km remains unchanged. khanacademy.org

Irreversible Inhibition: Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. nih.gov This type of inhibition is time-dependent, and the enzyme's activity cannot be restored by simple dilution or by increasing the substrate concentration.

Mechanism-Based Inhibition: Also known as suicide inhibition, this is a specialized form of irreversible inhibition where the enzyme itself converts a seemingly unreactive inhibitor into a reactive species within the active site. This reactive intermediate then covalently modifies and inactivates the enzyme.

While comprehensive studies specifically detailing the inhibition profile of this compound are not extensively available in the public domain, the broader class of cyclic sulfonamides has been investigated against various enzymes. The specific mechanism of inhibition for any given compound, including this compound, would be dependent on the specific enzyme target and would require detailed kinetic analysis.

Molecular Basis of Enzyme-Inhibitor Interactions: Binding Modes and Active Site Dynamics

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design and the development of more potent and selective compounds. Techniques such as X-ray crystallography and computational modeling are instrumental in elucidating these interactions. The binding mode of an inhibitor describes its precise orientation within the enzyme's active or allosteric site and the network of non-covalent interactions that stabilize the enzyme-inhibitor complex. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

The binding of an inhibitor can also influence the dynamic nature of the enzyme's active site. Enzymes are not static structures; they undergo conformational changes that are often essential for their catalytic function. An inhibitor can stabilize a particular conformation of the enzyme, which may be either conducive or inhibitory to substrate binding and catalysis.

Exploration of Specific Biological Targets for Cyclic Sulfonamides and Thiazepane Dioxides

The chemical scaffold of cyclic sulfonamides, including the thiazepane dioxide ring system, has been explored for its inhibitory activity against several important classes of enzymes.

Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. targetmol.commedchemexpress.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. nih.gov Kinase inhibitors are often classified based on their binding site on the enzyme, with the majority being ATP-competitive inhibitors that target the highly conserved ATP-binding pocket. The anilinopyrimidine scaffold is a common chemotype found in many clinically approved kinase inhibitors. mdpi.com While specific data on this compound as a kinase inhibitor is limited, the exploration of novel heterocyclic scaffolds is an active area of research in the quest for new and selective kinase modulators.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govmedchemexpress.com The majority of clinically used CA inhibitors are sulfonamides. who.int These inhibitors typically function by coordinating to the zinc ion present in the enzyme's active site, thereby blocking the catalytic activity. frontiersin.org The selectivity of sulfonamide-based inhibitors for different CA isoforms is a key area of research, as it can help to minimize off-target effects. frontiersin.org

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

BACE1, a transmembrane aspartyl protease, is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. frontiersin.orgnih.gov Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder. nih.gov The active site of BACE1 is relatively large and open, which initially led to the development of large, peptide-based inhibitors. nih.gov However, the focus has since shifted to smaller, non-peptidic molecules that can cross the blood-brain barrier. frontiersin.org

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is an enzyme primarily located on the outer mitochondrial membrane and is responsible for the degradation of key neurotransmitters, such as dopamine. Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

A review of preclinical and in vitro studies did not yield specific data on the inhibitory activity or mechanism of action of this compound against Monoamine Oxidase B.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications.

There is no specific information available from in vitro studies detailing the potential inhibitory effects of this compound on the aldose reductase enzyme.

Human Mast Cell Tryptase Inhibition

Human mast cell tryptase is a serine protease released from mast cell granules during allergic and inflammatory responses. It is considered a target for therapeutic intervention in conditions like asthma and allergic inflammation.

Investigations into the inhibitory potential of this compound against human mast cell tryptase have not been reported in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of a lead compound by modifying its chemical structure.

No SAR studies for this compound or its analogues were found. Consequently, data tables correlating structural modifications with biological potency cannot be generated.

Impact of Substitution Patterns on Activity and Selectivity

Research on how different chemical substituents on the thiazepane 1,1-dioxide ring affect biological activity and target selectivity is not available for this specific compound.

Role of the 3-Methyl Moiety in Target Interaction

The specific contribution of the methyl group at the 3-position of the thiazepane ring to any potential biological target interaction is currently undocumented. Without comparative data on analogues lacking this group, its role cannot be defined.

Cellular Mechanism Studies (Excluding Efficacy/Safety in vivo Human Data)

Detailed in vitro studies to elucidate the cellular or molecular mechanisms of action for this compound are not described in the reviewed literature. Research detailing its effects on cellular pathways, receptor binding, or enzyme kinetics is currently unavailable.

Modulation of Cellular Pathways (e.g., Cell Cycle, MAPK pathway) in Model Systems

There is no available research data detailing the modulation of cellular pathways, such as the cell cycle or the MAPK pathway, by this compound in any model systems.

Investigations of Cytotoxic Mechanisms in Cancer Cell Lines (e.g., MDA-MB-231)

There is no available research data on the investigation of cytotoxic mechanisms of this compound in the MDA-MB-231 cancer cell line or any other cancer cell lines.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and reactive nature. These calculations solve the Schrödinger equation, albeit with approximations, to map the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational efficiency. montclair.eduresearchgate.net It is widely used for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms, which corresponds to the lowest energy state on the potential energy surface. stackexchange.com

For 3-Methylthiazepane 1,1-dioxide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G*, would be employed to determine its equilibrium geometry. mdpi.com This process iteratively adjusts atomic positions to minimize the total electronic energy, yielding precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's conformation. researchgate.net In studies of similar cyclic sulfones, DFT has been shown to provide accurate structural parameters. montclair.edu

Once the optimized geometry is obtained, vibrational analysis can be performed by calculating the second derivatives of the energy with respect to atomic displacements. mdpi.com This analysis yields the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectral peaks. nih.govrsc.org Comparing these theoretical frequencies with experimental spectra helps to confirm the molecular structure and assign specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the sulfone (SO₂) group, C-H stretching, and skeletal vibrations of the thiazepane ring. rsc.orgnih.gov Theoretical calculations often apply a scaling factor to the computed frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Cyclic Sulfone Moiety based on DFT Calculations

This table presents typical values for related structures as direct computational data for this compound is not available in published literature. Parameters are calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | S=O | 1.43 Å |

| Bond Length | C-S | 1.80 Å |

| Bond Angle | O=S=O | 118° |

| Bond Angle | C-S-C | 102° |

Table 2: Illustrative Vibrational Frequencies for a Cyclic Sulfone Moiety

This table presents typical vibrational modes for related structures. Direct computational data for this compound is not available in published literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1345 |

| SO₂ Symmetric Stretch | 1150 |

| C-H Stretch | 2950-3000 |

| Ring Deformation | 600-800 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. chemrxiv.org It plots the electrostatic potential onto the molecule's electron density surface. deeporigin.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. deeporigin.comchemrxiv.org

For this compound, an MEP map would reveal significant negative potential around the two oxygen atoms of the sulfone group due to their high electronegativity. researchgate.net This electron-rich area is a primary site for hydrogen bonding and interactions with electrophiles. rsc.org The nitrogen atom would also exhibit negative potential, though likely less intense than the sulfone oxygens. Conversely, the hydrogen atoms attached to the carbon backbone and the methyl group would show regions of positive potential, indicating their susceptibility to nucleophilic attack. MEP analysis is crucial for understanding non-covalent interactions, which are vital for the molecule's behavior in biological systems. chemrxiv.orgchemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound in a biological context, such as a drug candidate, computational simulations are used to predict how it interacts with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). asianpubs.org A more negative score typically indicates a more favorable binding interaction. nih.gov

In a hypothetical docking study of this compound against a protein target, the sulfone oxygens would be expected to act as key hydrogen bond acceptors, forming interactions with amino acid residues like arginine, lysine, or serine in the binding pocket. The seven-membered thiazepane ring and the methyl group would likely engage in hydrophobic or van der Waals interactions. nih.gov Such studies are instrumental in rational drug design, helping to identify potential biological targets and providing a structural basis for the molecule's mode of action. nih.gov The accuracy of these predictions can vary, but they provide a valuable starting point for experimental validation. columbia.edunih.gov

Table 3: Illustrative Molecular Docking Results for Sulfonamide-based Ligands Against a Hypothetical Kinase Target

This table shows representative data for analogous compounds to demonstrate typical outputs of docking studies.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analog A | -8.5 | LYS 78, ASP 145 | Hydrogen Bond |

| Analog B | -7.9 | VAL 60, ILE 120 | Hydrophobic |

| Analog C | -9.2 | LYS 78, PHE 143 | Hydrogen Bond, π-π Stacking |

While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing insight into the flexibility and conformational changes of both the ligand and its target protein in a simulated biological environment (e.g., in water). acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. jbclinpharm.org By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. jbclinpharm.org

To develop a QSAR model involving this compound, a dataset of structurally related thiazepane analogs with measured biological activity (e.g., enzyme inhibition) would be required. medwinpublishers.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices that describe the molecular structure. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create an equation that links these descriptors to the observed activity. jbclinpharm.orgjbclinpharm.org The resulting model, once validated, can be used to predict the activity of new derivatives of this compound. tandfonline.com For instance, the model might reveal that increasing the hydrophobicity at a certain position or adding a hydrogen bond donor enhances activity, providing clear guidance for chemical synthesis and optimization. tandfonline.com

Table 4: Example of Descriptors Used in a Hypothetical QSAR Model for Sulfonamide Derivatives

This table illustrates the types of descriptors commonly employed in QSAR studies.

| Descriptor | Description | Role in Model |

| AlogP | Calculated Lipophilicity | Relates to membrane permeability and hydrophobic interactions |

| TPSA | Topological Polar Surface Area | Relates to hydrogen bonding capacity and cell penetration |

| MW | Molecular Weight | Relates to size and steric factors |

| nHBDon | Number of Hydrogen Bond Donors | Quantifies potential for specific protein interactions |

| Jurs-WNSA-1 | Weighted Negative Surface Area | Electronic descriptor related to charge distribution |

No Publicly Available Computational Studies Found for this compound

Despite a thorough search of scientific databases and computational chemistry literature, no specific studies focusing on the in silico screening, virtual library design, or other computational and theoretical analyses of the chemical compound This compound have been identified.

The requested article, which was to be structured around the computational chemistry and theoretical studies of this specific compound, cannot be generated at this time due to the absence of publicly available research data on this molecule.

Computational chemistry techniques, such as in silico screening and the design of virtual libraries, are powerful tools in modern drug discovery and materials science. These methods allow researchers to predict the properties and potential biological activity of molecules before they are synthesized, saving significant time and resources. The process typically involves:

Virtual Screening: Docking large libraries of virtual compounds against a biological target to identify potential hits.

QSAR (Quantitative Structure-Activity Relationship): Building statistical models to correlate the chemical structure of compounds with their biological activity.

Molecular Dynamics Simulations: Simulating the movement of atoms and molecules to understand their behavior and interactions over time.

Virtual Library Design: Creating large, diverse collections of virtual molecules for screening purposes, often based on a core scaffold.

While these methodologies are widely applied to various classes of chemical compounds, including other heterocyclic sulfonamides, there is no evidence in the current body of scientific literature to suggest that this compound has been the subject of such investigations.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of novel derivatives for this specific compound as requested.

Potential Applications in Chemical Biology and Drug Discovery Research

3-Methylthiazepane 1,1-Dioxide as a Chemical Probe for Biological Processes

While direct studies on this compound as a chemical probe are not extensively documented, related thiazine (B8601807) derivatives have been identified as valuable tools in biochemical research. For instance, certain thiazine derivatives are utilized in studies of respiratory and photosynthetic electron transfer, processes where free radicals are generated. nih.gov This suggests the potential for the thiazepane 1,1-dioxide scaffold to be functionalized and developed into chemical probes for investigating biological systems involving oxidative stress or similar biochemical pathways. The inherent stability of the sulfone group and the defined stereochemistry that can be imparted by the methyl group make it a candidate for designing specific molecular probes.

Utility as a Building Block in Complex Molecule Synthesis

The primary utility of this compound in research is as a building block for the synthesis of more complex molecules. beilstein-journals.org In fragment-based drug discovery (FBLD), small, low-molecular-weight molecules, or "fragments," are screened for binding to biological targets. Fragments with increased three-dimensional character, such as saturated ring systems, have demonstrated improved specificity in protein-binding assays. nih.gov

The this compound structure provides a non-planar, saturated scaffold, which is underrepresented in many screening libraries that are dominated by flat, aromatic compounds. nih.gov Its structure can be used to introduce conformational restriction and new exit vectors for growing a fragment into a lead compound. The synthesis of libraries based on the 1,4-thiazepane (B1286124) core has been undertaken to generate diverse 3D fragments for screening campaigns. nih.gov The methyl group on the this compound variant can serve as a handle for further functionalization or to explore specific binding pockets in a protein target.

Design of Novel Scaffolds for Preclinical Lead Discovery

The broader family of compounds containing a thiazepine or related benzothiadiazine 1,1-dioxide core has a rich history in medicinal chemistry, yielding a number of clinically used drugs. mdpi.com For example, derivatives of 1,2,4-benzothiadiazine 1,1-dioxide are used as antihypertensive and diuretic agents. mdpi.com This class of compounds has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties. researchgate.net

More directly related, the 1,4-thiazepane scaffold has been identified as a novel ligand for BRD4, a significant target in cancer research. nih.gov This indicates that the thiazepane ring system is a viable starting point for the design of new therapeutic agents. By utilizing this compound, medicinal chemists can explore new chemical space and develop structure-activity relationships (SAR) for various biological targets. The sulfone group acts as a key hydrogen bond acceptor, while the rest of the ring provides a 3D framework that can be decorated with various functional groups to optimize binding affinity and selectivity. nih.gov

Table 1: Biological Activities of Related Thiazepine and Thiadiazine Scaffolds

| Scaffold | Reported Biological Activity | Reference(s) |

|---|---|---|

| 1,2,6-Thiadiazine 1,1-dioxide | Cannabinoid agonist/antagonist, antimicrobial, smooth muscle relaxation | nih.gov |

| 1,5-Benzothiazepine (BTZ) | Cardiovascular (calcium channel antagonist), anticancer | nih.gov |

| 1,2-Benzothiazine 1,1-dioxide | Antibacterial, radical scavenging, anticonvulsant | nih.gov |

| 1,2,4-Benzothiadiazine 1,1-dioxide | Diuretic, antihypertensive, anticancer, antiviral, antidiabetic | mdpi.comresearchgate.net |

| 1,4-Thiazepane | BET bromodomain (BRD4) ligand | nih.gov |

Development of Academic Methodologies Utilizing the Thiazepane 1,1-Dioxide Core

The development of efficient and versatile synthetic routes to novel heterocyclic systems is a significant area of academic research. The synthesis of libraries of functionalized 1,2,5-thiadiazepane 1,1-dioxides has been achieved using microwave-assisted, continuous-flow organic synthesis (MACOS). nih.gov This highlights the academic interest in creating robust methodologies for producing substituted saturated heterocycles for high-throughput screening.

New synthetic methods, such as the visible-light-mediated aza Paternò–Büchi reaction, have been developed for the synthesis of benzo[f] nih.govnih.govthiazepine 1,1-dioxides. rsc.org Research into the synthesis of this compound and its derivatives would contribute to this field by providing access to new structural motifs and enabling the exploration of their chemical reactivity and potential for further transformation. The development of stereoselective syntheses of such chiral heterocycles is also a key academic challenge that, once solved, would provide access to enantiomerically pure compounds for biological evaluation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,6-Thiadiazine 1,1-dioxide |

| 2,1,3-Benzothiadiazine 2,2-dioxide |

| Dihydropyrimidinone |

| MAL1-271 |

| 1,5-Benzothiazepine |

| Diltiazem |

| Thiazesim |

| Clentiazem |

| 7-bromo-3(S)-butyl-3-ethyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1- dioxide (GW-577) |

| 4-hydroxy-N′-(benzylidene)-2H-benzo(e)(1,2) thiazine-3-carbohydrazide 1,1-dioxide |

| 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide |

| 1,2,4-Benzothiadiazine 1,1-dioxide |

| Chlorothiazide |

| Hydrochlorothiazide |

| 1-Hydrazinophthalazine (hydralazine) |

| Olaparib |

| Zopolrestat |

| Azelastine |

| 2H-1,2,3-benzothiadiazine 1,1-dioxide |

| Benzo[f] nih.govnih.govthiazepine 1,1-dioxide |

| 1,4-Thiazepanone |

| 1,4-Thiazepane |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-Methylthiazepane 1,1-Dioxide

Direct research on the specific chemical compound this compound is not extensively documented in publicly available scientific literature. However, by examining the broader class of thiazepane 1,1-dioxides and related heterocyclic compounds, key research findings can be inferred and summarized, providing a foundational understanding for future investigation into this specific derivative.

Thiazepane scaffolds, which are seven-membered rings containing both nitrogen and sulfur atoms, are recognized for their three-dimensional character, a desirable trait in modern medicinal chemistry for improving compound specificity and potency. The oxidized form, thiazepane 1,1-dioxide, introduces a sulfone group which can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.

Research into related structures, such as 1,4-thiazepanes and various benzothiazepine (B8601423) derivatives, has demonstrated significant biological activities. These activities span a wide therapeutic range, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. For instance, derivatives of 1,4-thiazepine have been synthesized and shown to possess antibacterial effects against both gram-positive and gram-negative bacteria. chemmethod.com Furthermore, certain tricyclic thiazepine derivatives have exhibited potent anticancer activities, even against drug-resistant cancer cell lines. nih.gov The synthesis of these core structures has been a key focus, with various methods developed, such as multicomponent reactions and intramolecular cyclizations, to efficiently produce these complex heterocyclic systems. chemmethod.comrsc.orgrsc.org The development of one-pot synthesis methodologies for 1,4-thiazepanones highlights the ongoing effort to make these scaffolds more accessible for screening libraries and drug discovery programs. nih.gov

The introduction of a methyl group at the 3-position of the thiazepane 1,1-dioxide ring would be expected to influence the compound's stereochemistry and lipophilicity. These modifications can have profound effects on its pharmacokinetic and pharmacodynamic properties. While specific data for the 3-methyl derivative is not available, the established biological relevance of the parent thiazepane 1,1-dioxide scaffold suggests that it is a promising candidate for further investigation.

Unexplored Avenues and Challenges in Thiazepane 1,1-Dioxide Research

The field of thiazepane 1,1-dioxide research, particularly concerning specifically substituted derivatives like this compound, remains largely uncharted territory, presenting numerous opportunities for future exploration.

Unexplored Avenues:

Stereoselective Synthesis: A significant unexplored avenue is the development of stereoselective synthetic routes to produce specific enantiomers or diastereomers of substituted thiazepane 1,1-dioxides. The biological activity of chiral molecules is often dependent on their stereochemistry, and thus, the ability to synthesize stereochemically pure forms of this compound would be a crucial step in evaluating its therapeutic potential.

Biological Screening: A comprehensive biological evaluation of this compound and a library of related derivatives against a wide range of biological targets is a critical next step. Given the diverse activities of related heterocyclic compounds, screening for anticancer, antimicrobial, and central nervous system activity would be a logical starting point. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: There is a clear need for systematic SAR studies to understand how substitutions on the thiazepane 1,1-dioxide ring affect biological activity. Investigating a range of substituents at the 3-position and other positions on the ring would provide valuable insights for the rational design of more potent and selective compounds.

Computational and Mechanistic Studies: The use of computational modeling to predict the binding of thiazepane 1,1-dioxide derivatives to various biological targets is an area ripe for exploration. Furthermore, mechanistic studies to elucidate the mode of action of any identified bioactive compounds would be essential for their further development.

Challenges:

Synthetic Complexity: The synthesis of seven-membered heterocyclic rings can be challenging due to entropic factors that disfavor ring closure. Developing robust and scalable synthetic methods for producing a variety of substituted thiazepane 1,1-dioxides, including this compound, remains a significant hurdle. nih.gov

Limited Commercial Availability: The lack of readily available starting materials and intermediates for the synthesis of specific thiazepane derivatives can impede research in this area.

Physicochemical Properties: A detailed investigation into the physicochemical properties of this compound, such as solubility and stability, is necessary. These properties are critical for its potential development as a therapeutic agent.

Broader Implications for Heterocyclic and Medicinal Chemistry

The exploration of novel heterocyclic scaffolds like this compound has broader implications for the fields of heterocyclic and medicinal chemistry.

Expansion of Chemical Space: The synthesis and study of new heterocyclic systems like thiazepane 1,1-dioxides contribute to the expansion of the accessible chemical space for drug discovery. These three-dimensional scaffolds offer alternatives to the predominantly flat aromatic structures found in many existing drugs. nih.gov

Development of New Therapeutic Agents: Given the wide range of biological activities observed in related sulfur-nitrogen containing heterocycles, the thiazepane 1,1-dioxide core represents a promising template for the development of new drugs for various diseases, including cancer, infectious diseases, and inflammatory disorders. chemmethod.comnih.govnih.gov The potential for these compounds to overcome drug resistance is a particularly exciting prospect. nih.gov

Advancement of Synthetic Methodologies: The challenges associated with the synthesis of seven-membered rings drive innovation in synthetic organic chemistry. The development of new catalytic methods, multicomponent reactions, and stereoselective syntheses for thiazepane derivatives will not only facilitate research in this specific area but also contribute to the broader toolkit of synthetic chemists. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methylthiazepane 1,1-dioxide, and how do reaction conditions influence yield and purity?

- Methodology :

- Oxidative cyclization : Similar to thiete 1,1-dioxide synthesis, tungsten-catalyzed oxidation of thiol precursors (e.g., thietane derivatives) with H₂O₂ at controlled pH (11.5) and low temperatures (0–10°C) can selectively form the sulfone ring .

- Chlorination : UV-mediated chlorination of intermediates in aprotic solvents (e.g., CCl₄) enables selective substitution, though steric effects from the methyl group may require modified conditions .

- Automated synthesis : High-throughput strategies, such as sequential aza-Michael and Huisgen cycloaddition reactions, can streamline library generation for structure-activity studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR/IR : Use H and C NMR to confirm regiochemistry (e.g., methyl group position) and IR to identify sulfone (S=O) stretches (~1300 cm⁻¹) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 260–350 nm) and relative response factors (e.g., 0.5–1.9) can quantify impurities, as demonstrated for structurally related sulfones .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives, leveraging precedents from benzothiadiazine sulfonamide analogs .

Advanced Research Questions

Q. How does the methyl group at the 3-position influence reactivity in ring-expansion or Diels-Alder reactions?

- Methodology :

- Steric/Electronic analysis : Compare reaction rates and regioselectivity with non-methylated analogs (e.g., thiete 1,1-dioxide) in Diels-Alder reactions. The methyl group may hinder cycloaddition at the 3-position but stabilize intermediates via hyperconjugation .

- Computational modeling : Use DFT calculations to map electron density shifts and transition-state geometries, as applied to dihydrothiophene sulfone isomerization .

Q. What mechanistic insights explain contradictory data in sulfone-mediated enzyme inhibition studies?

- Methodology :

- Kinetic assays : Test competitive vs. irreversible inhibition (e.g., pre-incubation time dependence) using purified enzymes (e.g., COX-2/5-LO), referencing isothiazolidine 1,1-dioxide’s dual inhibitory activity .

- Mutagenesis : Identify binding pocket residues critical for sulfone interactions, guided by X-ray structures of benzoxathiazin-3-one sulfones complexed with serine hydrolases .

Q. Can computational models predict the biological activity of this compound derivatives against neurodegenerative targets?

- Methodology :

- QSAR modeling : Train models using datasets of sulfone derivatives with known IC₅₀ values against targets like acetylcholinesterase. Include descriptors for sulfone polarity and methyl group hydrophobicity .

- Molecular docking : Simulate binding to α-synuclein or tau protein aggregates, leveraging structural data from cyclic sulfone-protein complexes .

Data Contradictions and Resolution Strategies

Q. How can researchers resolve discrepancies in reported synthetic yields for sulfone derivatives?

- Methodology :

- Reaction optimization : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., triethylamine vs. WO₃) to reconcile differences, as shown in thiadiazine sulfone syntheses .

- Byproduct analysis : Use LC-MS to identify side products (e.g., sulfinic anhydrides) formed during Grignard reactions with sulfones, which may reduce yields .

Q. Why do some studies report divergent biological activities for structurally similar sulfones?

- Methodology :

- Metabolic stability assays : Compare half-lives in microsomal preparations to assess if methyl group oxidation alters bioavailability .

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions, as seen in benzothiadiazepine sulfone studies .

Tables for Key Parameters

Key Citations

- : Isothiazolidine 1,1-dioxide’s enzyme inhibition and synthesis.

- : Thiete 1,1-dioxide synthesis via oxidative cyclization.

- : Automated library synthesis for sulfone derivatives.

- : Dihydrothiophene sulfone reactivity and bromination.

- : X-ray structures of sulfone-enzyme complexes.

- : HPLC methods for sulfone impurity analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.